1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride is a chemical compound that belongs to the class of phenethylamines. It features a pyridine ring and a methoxy group, which contribute to its biological activity. This compound is recognized for its potential applications in scientific research, particularly in pharmacological studies.
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride is classified as an organic compound with the following characteristics:
The synthesis of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride typically involves multi-step organic reactions. A common method includes the reaction of 4-methoxyaniline with a pyridine derivative under controlled conditions to yield the target compound.
The molecular structure of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride can be represented using various chemical notation systems:
COC1=CC=C(C=C1)NCCC2=CC=CC=N2.Cl.Cl
GTGQWRVLWZPTIA-UHFFFAOYSA-N
The compound consists of:
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride can undergo several chemical reactions typical for amines and aromatic compounds, including:
The reactivity of this compound can be attributed to the presence of both the amine group and the aromatic ring, which can participate in electrophilic substitution reactions.
The mechanism of action for 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride may involve interaction with specific receptors in biological systems, particularly those related to neurotransmitter pathways. Its structure suggests potential activity at adrenergic or serotonergic receptors.
While specific data on its pharmacodynamics may be limited, compounds with similar structures often exhibit significant biological activity, including modulation of mood and cognition.
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride typically exhibits:
Key chemical properties include:
This compound has several potential applications in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: